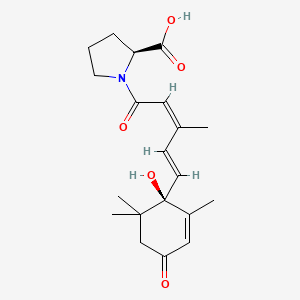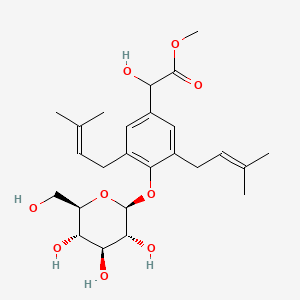
3-Hydroxy Fenretinide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Fenretinide is a synthetic derivative of all-trans-retinoic acid, belonging to the class of retinoids. It is structurally related to Fenretinide, a compound known for its chemopreventive and antineoplastic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Fenretinide typically involves the modification of Fenretinide. One common method includes the hydroxylation of Fenretinide using specific reagents and catalysts. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the selective introduction of the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The scalability of the synthesis process is crucial for its commercial viability .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy Fenretinide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-Hydroxy Fenretinide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other retinoid derivatives and studying their chemical properties.
Biology: Investigated for its role in cell differentiation and apoptosis, making it a valuable tool in cellular biology research.
Medicine: Explored for its potential in cancer therapy, particularly in inducing apoptosis in cancer cells and inhibiting tumor growth.
Industry: Utilized in the development of pharmaceuticals and cosmetic products due to its retinoid activity
Mechanism of Action
3-Hydroxy Fenretinide exerts its effects through multiple mechanisms:
Apoptosis Induction: It promotes programmed cell death in cancer cells by activating apoptotic pathways.
Retinoid Receptor Interaction: It binds to retinoid receptors, modulating gene expression and influencing cell differentiation and proliferation.
Reactive Oxygen Species (ROS) Generation: It induces the accumulation of reactive oxygen species, leading to oxidative stress and cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fenretinide: The parent compound, known for its chemopreventive properties.
All-trans-Retinoic Acid: A naturally occurring retinoid with similar biological activities.
N-(4-Hydroxyphenyl)retinamide: Another derivative with comparable properties
Uniqueness
3-Hydroxy Fenretinide is unique due to the presence of the hydroxyl group, which enhances its solubility and potentially its biological activity. This modification allows for distinct interactions with molecular targets and may result in improved therapeutic efficacy compared to its analogs .
Properties
Molecular Formula |
C26H33NO3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2Z,4Z,6E,8Z)-N-(4-hydroxyphenyl)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C26H33NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,24,28-29H,15-16H2,1-5H3,(H,27,30)/b8-6-,14-9-,18-7+,19-17- |
InChI Key |
UMTKXEKOPUGPJI-OIJCEPNXSA-N |
Isomeric SMILES |
CC1=C(C(CCC1O)(C)C)/C=C\C(=C\C=C/C(=C\C(=O)NC2=CC=C(C=C2)O)/C)\C |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)
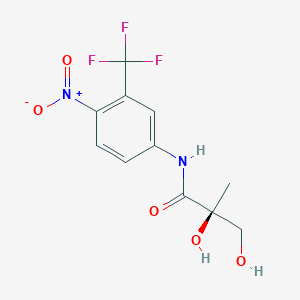

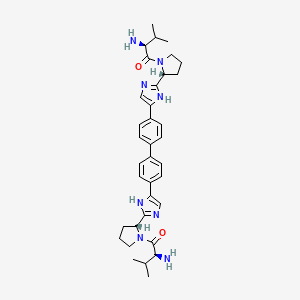


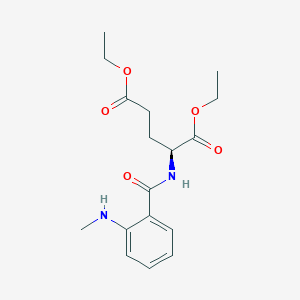
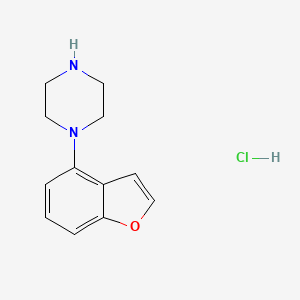
![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
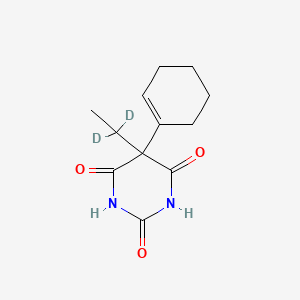
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)
